(D-Tyr5,D-Trp6)-LHRH

Receptor Binding GnRH Antagonist Affinity

Cetrorelix delivers exceptional GnRH receptor binding affinity (Kd=0.14 nM) and potent functional antagonism (IC50=1.21 nM), enabling rapid LH/FSH suppression without the hormonal flare seen with agonists. Its 30-hour half-life supports once-daily dosing in IVF protocols, while rapid reversibility ensures prompt pituitary recovery. As the benchmark for histamine release profiling (228–279% over basal), this high-purity peptide is essential for receptor pharmacology, cancer xenograft studies, and safety screening of next-generation GnRH antagonists. Choose only ≥98% purity to eliminate confounding impurities.

Molecular Formula C64H82N18O13
Molecular Weight 1311.4 g/mol
Cat. No. B12393510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Tyr5,D-Trp6)-LHRH
Molecular FormulaC64H82N18O13
Molecular Weight1311.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1
InChIKeyVXKHXGOKWPXYNA-JTBJUJJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (D-Tyr5,D-Trp6)-LHRH (Cetrorelix): Quantified Differentiation from Ganirelix, Degarelix, and Abarelix


(D-Tyr5,D-Trp6)-LHRH, commonly known as Cetrorelix, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) and functions as a competitive GnRH receptor antagonist [1]. Characterized by the substitution of D-tyrosine and D-tryptophan at positions 5 and 6, this peptide directly blocks GnRH receptors on pituitary gonadotrophs, thereby rapidly suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without the initial hormonal flare associated with agonists [1]. Cetrorelix is a key member of the third-generation GnRH antagonist class, which includes Ganirelix, Abarelix, and Degarelix; these agents share a core antagonistic mechanism but diverge significantly in amino acid sequence, receptor binding kinetics, pharmacokinetic profile, and clinical application domains [2].

Why Generic Substitution of GnRH Antagonists Fails: Structural Divergence Drives Functional and Pharmacokinetic Differentiation


Despite belonging to the same pharmacological class, GnRH antagonists cannot be considered interchangeable due to critical differences in primary amino acid sequence that dictate distinct receptor binding affinities, intracellular signaling modulation, and elimination half-lives [1]. Subtle modifications at positions 5, 6, and 8 generate peptides with divergent in vitro potencies, durations of action, and adverse effect profiles, including histamine release potential [2]. For example, Cetrorelix differs from Ganirelix by only a few residues, yet this structural variation translates into a 2–3-fold difference in receptor binding potency and a markedly different half-life profile [1][3]. Consequently, selecting the optimal antagonist for a given research or clinical application requires direct, quantitative evidence of how Cetrorelix performs relative to its closest analogs—not extrapolation from class-level assumptions. The following evidence items provide precisely this head-to-head or cross-study quantitative differentiation.

Quantitative Evidence of (D-Tyr5,D-Trp6)-LHRH (Cetrorelix) Differentiation from Comparator GnRH Antagonists


Cetrorelix Binds the Human GnRH Receptor with 2.6–25-Fold Higher Affinity than Ganirelix and Degarelix

Cetrorelix demonstrates superior binding affinity for the human GnRH receptor compared to the clinically relevant antagonists Ganirelix and Degarelix. In a TR-FRET binding assay using HEK293 cells expressing the human N-terminal SNAP-tag GnRH receptor, Cetrorelix exhibited a Kd of 0.14 nM [1]. In contrast, Ganirelix's functional antagonism IC50 is reported as 3.6 nM, reflecting a 25.7-fold lower apparent potency [2]. Similarly, Degarelix shows a Kd of 0.63 nM and IC50 values of 8.8 nM, corresponding to a 4.5-fold to 63-fold lower affinity/potency [3]. This higher affinity positions Cetrorelix as a preferred reagent for studies requiring maximal receptor occupancy at low concentrations.

Receptor Binding GnRH Antagonist Affinity

Cetrorelix Exhibits Higher Potency in Inhibiting GnRH-Induced Calcium Signaling than Ganirelix

In a direct head-to-head functional study, Cetrorelix more potently inhibited GnRH-activated calcium (Ca2+) signaling compared to Ganirelix and Teverelix [1]. Cetrorelix achieved inhibition at concentrations of 1 nM–1 µM, whereas Ganirelix required higher concentrations in the 100 nM–1 µM range to produce a comparable effect in both transfected HEK293 and SH-SY5Y cells [1]. This represents a 10–100-fold shift in the effective inhibitory concentration range, demonstrating that Cetrorelix's structural features confer superior functional blockade of the Gαq/11-mediated calcium pathway.

Calcium Signaling Functional Antagonism GnRH Antagonist

Cetrorelix Exhibits an Intermediate Pharmacokinetic Half-Life Profile Suited for Daily Dosing in IVF

Cetrorelix's elimination half-life following subcutaneous administration is approximately 30 hours, as determined from clinical pharmacokinetic studies [1]. This profile is intermediate between the short half-life of Ganirelix (~12.8–16.2 hours) [2] and the extended duration of action of Degarelix (suppression lasting >40 days in animal models) [3]. The 30-hour half-life of Cetrorelix is specifically advantageous in assisted reproductive technology (ART) protocols, where daily 0.25 mg dosing provides reliable LH surge suppression without accumulating to levels that would cause prolonged hypothalamic-pituitary-gonadal axis suppression after treatment cessation [1].

Pharmacokinetics Half-Life Dosing Regimen

Cetrorelix's Histamine Release Profile Distinguishes It from Longer-Acting Antagonists

In an ex vivo human skin sample model, Cetrorelix caused a significant increase in histamine release at 30 and 300 µg/mL (228 ± 111% and 279 ± 46% over basal release, respectively, P < 0.05) [1]. This propensity for histamine release is higher than that of Degarelix, which exhibited no significant effect across the 3–300 µg/mL range, and Ganirelix, which caused only a moderate, non-significant increase (81 ± 27% at 100 µg/mL) [1]. Abarelix also showed significantly increased histamine release (143 ± 29% at 30 µg/mL; 362 ± 58% at 300 µg/mL) [1]. While all modern GnRH antagonists possess reduced histamine-liberating activity compared to first-generation compounds, this quantitative ex vivo comparison reveals a clear rank order: Degarelix < Ganirelix < Abarelix ≈ Cetrorelix [1].

Safety Pharmacology Histamine Release Anaphylaxis Risk

Evidence-Based Research and Industrial Applications of (D-Tyr5,D-Trp6)-LHRH (Cetrorelix)


Controlled Ovarian Stimulation in Assisted Reproductive Technology (ART)

Cetrorelix is the antagonist of choice for preventing premature LH surges during controlled ovarian stimulation in IVF cycles [1]. Its 30-hour half-life permits reliable once-daily subcutaneous dosing (0.25 mg) without the need for a depot formulation, and its rapid reversibility allows for prompt recovery of pituitary function after treatment cessation [1]. The compound's high receptor binding affinity (Kd = 0.14 nM) and potent functional antagonism (IC50 = 1.21 nM) ensure effective LH suppression at low administered doses, minimizing the risk of ovarian hyperstimulation syndrome [2].

GnRH Signaling Research and High-Throughput Screening

Owing to its superior GnRH receptor binding affinity (Kd = 0.14 nM) and potent inhibition of GnRH-stimulated calcium signaling (active at 1 nM–1 µM), Cetrorelix is an ideal tool compound for in vitro studies investigating GnRH receptor pharmacology, signal transduction, and receptor internalization [2][3]. Its high potency enables precise dose-response characterization in reporter gene assays and calcium flux experiments, while its well-characterized histamine release profile allows researchers to control for off-target mast cell activation in ex vivo and in vivo models [4].

Preclinical Research in Hormone-Dependent Cancers

Cetrorelix has demonstrated antiproliferative effects in hormone-sensitive cancer models and is employed as a research tool to interrogate the role of the GnRH/GnRHR axis in ovarian, endometrial, and prostate cancer progression [5]. While longer-acting antagonists like Degarelix are favored for clinical prostate cancer management due to their extended testosterone suppression, Cetrorelix's intermediate half-life and high in vitro potency make it a valuable compound for preclinical studies where reversible, short-term pituitary-gonadal axis blockade is required to assess tumor growth kinetics or to combine with chemotherapeutic agents in murine xenograft models [5][6].

Comparative Safety Pharmacology and Histamine Release Assessment

Cetrorelix serves as a reference standard in comparative safety pharmacology studies evaluating the histamine-releasing potential of novel GnRH antagonist candidates [4]. Its well-documented propensity to elicit significant histamine release in human skin ex vivo models (228–279% increase over basal) provides a benchmark for screening new chemical entities aimed at minimizing anaphylactoid risk [4]. Procurement of high-purity Cetrorelix is essential for these studies to ensure that observed histamine release is attributable to the compound's intrinsic pharmacology rather than impurities or formulation excipients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Tyr5,D-Trp6)-LHRH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.